molecular formula C12H13N3O3 B2720380 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 865286-69-7

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2720380
CAS RN: 865286-69-7
M. Wt: 247.254
InChI Key: KARDIMGGDAZSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability. The methoxy group on the phenyl ring could influence the compound’s reactivity and properties due to the electron-donating nature of the oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form propionic acid and an amine. The oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Antidiabetic Applications

A study on dihydropyrimidine derivatives, related to the compound , demonstrated antidiabetic properties through in vitro evaluations, indicating potential therapeutic applications for diabetes management. The compounds were synthesized and characterized, showing significant α-amylase inhibition, a key target in antidiabetic drug development (Lalpara et al., 2021).

Antimicrobial and Antifungal Agents

Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the target compound, revealed significant antibacterial and antifungal activities. These derivatives, synthesized via naproxenoyl chloride reactions, displayed antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole, suggesting potential for developing new antimicrobial agents (Helal et al., 2013).

Nematicidal Activity

A novel series of 1,2,4-oxadiazole derivatives containing a thiadiazole amide group was synthesized, among which certain compounds exhibited significant nematicidal activity against Bursaphelenchus xylophilus. This suggests a potential application in agricultural pest control, highlighting an alternative approach to traditional nematicides (Liu et al., 2022).

Anticancer Applications

Several studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, indicating their potential as lead compounds in cancer therapy development (Ravinaik et al., 2021).

Corrosion Inhibition

Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has shown its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted its potential industrial application in protecting metal surfaces against corrosion, with efficiency reaching over 96% under certain conditions (Bouklah et al., 2006).

Safety and Hazards

As with any chemical compound, handling “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The study of “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could open up new avenues in medicinal chemistry, given the biological activities associated with oxadiazole compounds. Future research could focus on synthesizing this compound and studying its properties and potential biological activities .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARDIMGGDAZSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.